Kdm2B-IN-4
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Overview
Description
KDM2B-IN-4 is a chemical compound known for its role as an inhibitor of the histone demethylase KDM2B. Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA into structural units called nucleosomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KDM2B-IN-4 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
- Formation of the core naphthalene structure.
- Introduction of the acetonitrile group.
- Addition of the piperidinyl and cyclobutyl groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-purity reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: KDM2B-IN-4 can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
KDM2B-IN-4 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study the role of histone demethylases in epigenetic regulation.
Biology: Investigated for its effects on cell differentiation and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit KDM2B, which is often overexpressed in cancer cells.
Industry: Potential applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
KDM2B-IN-4 exerts its effects by inhibiting the activity of the histone demethylase KDM2B. This inhibition prevents the removal of methyl groups from histones, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include lysine residues on histone proteins, specifically histone H3 at lysine 36 (H3K36) and lysine 4 (H3K4). The pathways involved in its mechanism of action include the regulation of gene transcription and chromatin remodeling .
Comparison with Similar Compounds
KDM2A-IN-1: Another inhibitor of the KDM2 family, specifically targeting KDM2A.
LSD1-IN-1: Inhibitor of the lysine-specific demethylase 1 (LSD1), which also plays a role in histone demethylation.
GSK-J4: Inhibitor of the histone demethylase JMJD3.
Uniqueness of KDM2B-IN-4: this compound is unique in its specificity for KDM2B, making it a valuable tool for studying the specific functions of this enzyme. Its ability to selectively inhibit KDM2B without affecting other histone demethylases allows for more precise investigations into the role of KDM2B in various biological processes and diseases .
Properties
Molecular Formula |
C24H28N2O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[6-[(3S,4S)-1-cyclobutyl-4-methylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C24H28N2O2/c1-16-11-13-26(19-4-3-5-19)15-22(16)24(27)18-6-8-20-17(14-18)7-9-23(28-2)21(20)10-12-25/h6-9,14,16,19,22H,3-5,10-11,13,15H2,1-2H3/t16-,22+/m0/s1 |
InChI Key |
BJDGGDWQTYWFQS-KSFYIVLOSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Canonical SMILES |
CC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Origin of Product |
United States |
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